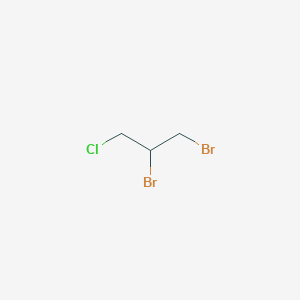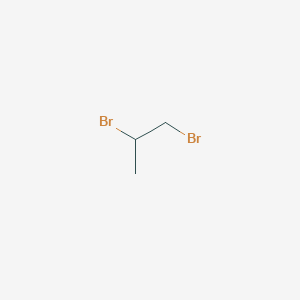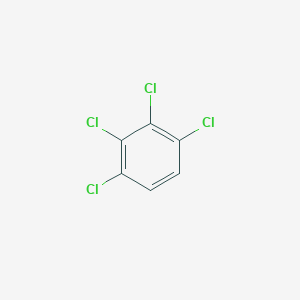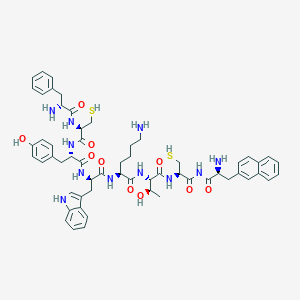
1,8-二甲基萘
描述
1,8-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are attached to the 1 and 8 positions of the naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
科学研究应用
1,8-Dimethylnaphthalene has several scientific research applications:
作用机制
Target of Action
1,8-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has been detected in pyrolysis residues
Mode of Action
The mechanism of NO(2)(+) nitration of 1,8-dimethylnaphthalene has been investigated . Photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .
Biochemical Pathways
It’s known that the position of the alkyl substituents significantly affects the rate and extent of intrinsic bioremediation .
Pharmacokinetics
Its molecular weight is 1562237 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can undergo photolysis to produce a radical cation, nitrogen dioxide, and trinitromethanide ion .
生化分析
Biochemical Properties
1,8-Dimethylnaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the nitration process, such as nitric oxide synthase. The compound forms a charge-transfer complex with tetranitromethane, leading to the formation of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion . These interactions highlight the compound’s potential role in oxidative stress and related biochemical pathways.
Cellular Effects
The effects of 1,8-dimethylnaphthalene on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric oxide synthase can lead to alterations in nitric oxide levels, impacting cell signaling and vascular functions. Additionally, its role in oxidative stress can affect gene expression related to antioxidant responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 1,8-dimethylnaphthalene exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s photolysis in the presence of tetranitromethane results in the formation of reactive intermediates, which can interact with various cellular components. These interactions may lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-dimethylnaphthalene have been studied over time to understand its stability and degradation. The compound’s stability is influenced by factors such as temperature and light exposure. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that 1,8-dimethylnaphthalene can induce sustained oxidative stress, leading to chronic cellular effects .
Dosage Effects in Animal Models
The effects of 1,8-dimethylnaphthalene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects through its interactions with cellular pathways. At high doses, it can induce toxic effects, including oxidative damage and disruption of metabolic processes. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .
Metabolic Pathways
1,8-Dimethylnaphthalene is involved in metabolic pathways related to its biotransformation and elimination. The compound undergoes enzymatic reactions, leading to the formation of metabolites that can be further processed by the body’s detoxification systems. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1,8-dimethylnaphthalene, affecting its metabolic flux and the levels of its metabolites .
Transport and Distribution
Within cells and tissues, 1,8-dimethylnaphthalene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,8-dimethylnaphthalene can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 1,8-dimethylnaphthalene is determined by targeting signals and post-translational modifications. The compound may localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical activities. The localization of 1,8-dimethylnaphthalene can influence its interactions with cellular components and its overall function .
准备方法
1,8-Dimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial production of 1,8-dimethylnaphthalene often involves the isomerization of other dimethylnaphthalene isomers. This process is catalyzed by solid zeolitic isomerization catalysts in the liquid phase . The isomerization method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
1,8-Dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene dicarboxylic acids.
Nitration: The nitration of 1,8-dimethylnaphthalene with nitronium tetrafluoroborate (NO2BF4) results in the formation of nitro derivatives.
Photo-oxygenation: 1,8-Dimethylnaphthalene can undergo photo-oxygenation to form 1,4-endoperoxides.
Common reagents used in these reactions include oxygen, nitronium tetrafluoroborate, and various dyes for photo-oxygenation. The major products formed from these reactions are naphthalene dicarboxylic acids, nitro derivatives, and endoperoxides.
相似化合物的比较
1,8-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers such as 1,2-dimethylnaphthalene, 1,4-dimethylnaphthalene, and 2,6-dimethylnaphthalene . While these compounds share similar structural features, 1,8-dimethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.
Similar Compounds
- 1,2-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
属性
IUPAC Name |
1,8-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABPYINPXYOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=CC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060347 | |
| Record name | 1,8-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-41-5 | |
| Record name | 1,8-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22P9FW1L76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,8-Dimethylnaphthalene?
A1: 1,8-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.
Q2: What spectroscopic data is available for characterizing 1,8-Dimethylnaphthalene?
A2: 1,8-Dimethylnaphthalene can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule. []* Infrared Spectroscopy (IR): IR spectroscopy can identify functional groups and vibrational modes. []* Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern. []* UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule. []
Q3: What are the implications of 1,8-Dimethylnaphthalene's stability for its applications?
A3: Understanding the stability profile of 1,8-Dimethylnaphthalene under various conditions (temperature, pH, solvents) is crucial for determining its suitability for specific applications. For example, its potential to undergo oxidation or nitration needs to be considered when using it as a starting material for synthesis or in applications involving oxidative or nitrating environments.
Q4: What factors influence the reactivity and selectivity of reactions involving 1,8-Dimethylnaphthalene?
A6: Several factors can influence the reactivity and selectivity of reactions involving 1,8-Dimethylnaphthalene:* Steric Hindrance: The two methyl groups at the 1 and 8 positions create significant steric hindrance, influencing the accessibility of reaction sites. [, , , ] * Electronic Effects: The methyl substituents also impact the electron density distribution within the naphthalene ring system, influencing electrophilic aromatic substitutions. []* Reaction Conditions: Factors like temperature, solvent, and catalyst can significantly alter reaction pathways and product distributions. [, , ]
Q5: How has computational chemistry been employed in understanding 1,8-Dimethylnaphthalene?
A7: Computational chemistry methods have provided valuable insights into various aspects of 1,8-Dimethylnaphthalene:* Molecular Modeling: Molecular mechanics (MM) and molecular dynamics (MD) simulations have been used to study the conformational properties and aggregation behavior of 1,8-Dimethylnaphthalene derivatives. []* Electronic Structure Calculations: Methods like Huckel molecular orbital (HMO) and self-consistent field molecular orbital (SCF MO) calculations have been used to investigate the electronic structure of 1,8-Dimethylnaphthalene and its derivatives, particularly radical cations. [, ]* Strain Energy Calculations: Computational methods have been used to quantify the strain energy associated with the steric interactions between the peri-methyl groups in 1,8-Dimethylnaphthalene. [, ]
Q6: How do structural modifications of 1,8-Dimethylnaphthalene affect its reactivity?
A8: Structural modifications significantly influence the reactivity of 1,8-Dimethylnaphthalene. For example:* Introduction of Electron-Withdrawing Groups: Adding nitro groups increases the reactivity towards nucleophilic attack. [, ]* Variation in Alkyl Substituents: Changing the size or branching of the alkyl groups at the 1 and 8 positions affects the steric environment and influences reaction rates and selectivities. [, , ]* Bridging with Heteroatoms: Introducing sulfur or selenium atoms to bridge the peri positions alters the conformation and electronic properties, leading to different reactivity patterns. []
Q7: What is the environmental impact of 1,8-Dimethylnaphthalene?
A9: While 1,8-Dimethylnaphthalene itself has not been extensively studied for its environmental impact, its presence as a component of petroleum products raises concerns. It has been identified as an off-flavor compound in sea mustard, potentially originating from ship paint contamination. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on aquatic ecosystems.
Q8: How is 1,8-Dimethylnaphthalene analyzed and quantified?
A10: Various analytical techniques are employed for the analysis and quantification of 1,8-Dimethylnaphthalene: * Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is commonly used to separate and identify 1,8-Dimethylnaphthalene in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), can also be used for separation and quantification, especially for studying interactions with cyclodextrins. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify 1,8-Dimethylnaphthalene in pure form or in relatively simple mixtures.
Q9: What are some valuable resources for researchers studying 1,8-Dimethylnaphthalene?
A9: Chemical Databases: Databases like PubChem, ChemSpider, and Reaxys provide comprehensive information on chemical properties, spectra, and literature references.* Scientific Literature: Research articles published in journals like The Journal of Organic Chemistry, The Journal of Physical Chemistry, and Environmental Science & Technology offer valuable insights into the synthesis, properties, and applications of 1,8-Dimethylnaphthalene.* Software Packages:* Computational chemistry software like Gaussian, Spartan, and AMBER enable researchers to perform molecular modeling, electronic structure calculations, and other simulations to study 1,8-Dimethylnaphthalene and its derivatives.
Q10: What are some key historical milestones in the research of 1,8-Dimethylnaphthalene?
A12:* Early Synthesis and Structural Elucidation: The synthesis and initial structural characterization of 1,8-Dimethylnaphthalene marked the beginning of its investigation. [, ]* Studies on Steric Hindrance: Recognition of the significant steric strain caused by the peri-methyl groups in 1,8-Dimethylnaphthalene led to numerous studies exploring its conformational properties and reactivity. [, , , ]* Exploration of Derivatives: The synthesis and study of various derivatives, including nitro compounds, metal complexes, and bridged systems, have broadened the understanding of its reactivity and potential applications. [, , ] * Environmental Significance: Identification of 1,8-Dimethylnaphthalene in environmental samples, like contaminated sea mustard, has highlighted its potential role as an indicator of pollution and the need for further ecotoxicological studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






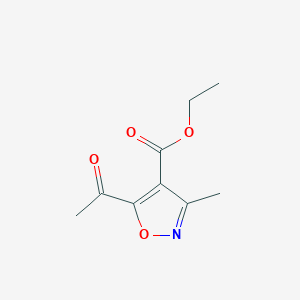


![(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid](/img/structure/B165205.png)

